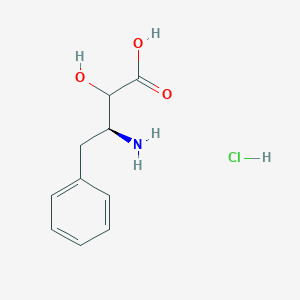

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

Description

(3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is a stereospecific amino acid derivative featuring a phenyl group, hydroxyl, and amino functional groups. Its molecular formula is C₁₀H₁₄ClNO₃ (molecular weight: ~231.68 g/mol), derived from the parent acid (C₁₀H₁₃NO₃, MW 195.22) via hydrochloric acid salt formation . The compound's stereochemistry (3S configuration) is critical for its biological activity, particularly in modulating neuropeptide pathways.

Properties

Molecular Formula |

C10H14ClNO3 |

|---|---|

Molecular Weight |

231.67 g/mol |

IUPAC Name |

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9?;/m0./s1 |

InChI Key |

OPVMPYQFOLATCK-GUORDYTPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(C(=O)O)O)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-phenylalanine.

Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or amine derivatives under specific conditions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Continuous Flow Reactors: To enhance reaction efficiency and control.

Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of keto acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amino acids.

Scientific Research Applications

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride, also known as (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride salt, is an amino acid derivative with diverse applications in pharmaceutical development, neuroprotective research, biochemical studies, analytical chemistry, and cosmetic formulations .

Scientific Research Applications

This compound is used across various scientific disciplines:

- Pharmaceutical Development This compound acts as a crucial intermediate in synthesizing pharmaceuticals, particularly those that target neurological disorders .

- Neuroprotective Research It is investigated for its potential neuroprotective effects, making it valuable for research aimed at treating conditions such as Alzheimer's and Parkinson's diseases .

- Biochemical Studies Researchers use this compound to explore amino acid metabolism and its role in protein synthesis, providing insights into cellular functions .

- Analytical Chemistry It is used as a standard in analytical methods, which helps ensure the accuracy and reliability of assays in laboratories .

- Cosmetic Formulations This compound is being investigated for potential applications in skincare products because its amino acid properties may benefit skin health .

Synthesis and biological evaluations

Novel unnatural chiral 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) can be introduced into endomorphins . Methyl and ethyl esters of (2S,3S)-AHPBA, and (2S,3S)-AHPBA (allophenylnorstatin) can be efficiently synthesized .

Analgesic Activity

Mechanism of Action

The mechanism of action of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid Hydrochloride Key Differences: The 2S,3R stereochemistry alters hydrogen-bonding interactions and enzyme binding. Biological Activity: This isomer enhances met⁵-enkephalin-induced antinociception by inhibiting enkephalinase, with demonstrated dose-dependent effects in rodent models . Significance: Stereochemical variations significantly impact efficacy, as the 2S,3R configuration shows higher potency compared to other isomers .

- (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid Structural Data: CAS 62023-63-6; MW 195.22 (free acid). Marketed as a research chemical with ≥95% purity . Applications: Used in peptide synthesis but lacks detailed pharmacological data compared to its 2S,3R counterpart.

Functional Group Modifications

Ketone vs. Hydroxyl Substituents

- (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride Structure: Replaces the hydroxyl group with a ketone (C=O) and adds a chlorine atom. Properties: Molecular weight 234.12 g/mol; reduced hydrogen-bonding capacity due to the ketone .

Trifluoromethyl Substitution

- (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride Structure: Incorporates a trifluoromethyl group on the phenyl ring (C₁₁H₁₂ClF₃NO₂; MW 290.67).

Expanded Ring Systems

- [(3S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic Acid Hydrochloride Structure: Benzazepine ring fused to the amino acid backbone (C₂₄H₃₄N₂O₅·HCl; MW 467.00). Role: Identified as an impurity in benazepril hydrochloride (antihypertensive drug), highlighting structural complexity in pharmaceutical derivatives .

Comparative Data Table

Key Research Findings

- Stereochemical Sensitivity : The 2S,3R isomer exhibits 10-fold higher enkephalinase inhibition than the 2R,3S form, underscoring the importance of chiral centers in drug design .

- Hydrogen-Bonding Networks : Crystal structures of related hydrochlorides (e.g., adamantyl derivatives) reveal chloride ions forming tetrahedral hydrogen bonds with ammonium and hydroxyl groups, stabilizing the solid state .

- Synthetic Methods: Hydrochloride salts are commonly prepared via acidic cleavage in methanol/dioxane, followed by recrystallization .

Biological Activity

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride, also known as a derivative of phenylalanine, has garnered significant interest in the fields of medicinal chemistry and neurobiology. This compound exhibits various biological activities that make it a valuable subject for research, particularly in relation to neurological disorders.

| Property | Value |

|---|---|

| CAS No. | 1201292-56-9 |

| Molecular Formula | C10H14ClNO3 |

| Molecular Weight | 231.7 g/mol |

| Purity | ≥ 95% |

| Origin of Product | United States |

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological molecules. The presence of both amino and hydroxyl groups enables hydrogen bonding and electrostatic interactions, which are crucial for its activity against specific molecular targets, such as neurotransmitter receptors and enzymes involved in metabolic pathways .

Biological Activities

- Neuroprotective Effects :

- Enzyme Inhibition :

- Pharmaceutical Applications :

Study on Neuroprotective Properties

A study conducted by researchers aimed to evaluate the neuroprotective effects of this compound in cellular models of neurodegeneration. The results indicated significant reductions in cell death and oxidative stress markers when treated with this compound, suggesting its potential utility in neuroprotective therapies .

Enzyme Interaction Analysis

In another study focusing on enzyme-substrate interactions, this compound was used to investigate its binding affinity with various aminopeptidases. The findings revealed that the compound effectively inhibited enzyme activity, further supporting its role as a therapeutic agent in metabolic disorders .

Comparison with Similar Compounds

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| (3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride | Enantiomer with opposite configuration | Different binding properties and activities |

| Phenylalanine | Lacks hydroxyl group | Precursor for neurotransmitters; less active |

| Tyrosine | Additional hydroxyl group on phenyl ring | More polar; involved in protein synthesis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric catalysis or enzymatic resolution. For example, a Michael addition of phenylboronic acid to α,β-unsaturated esters followed by hydrolysis and HCl salt formation can yield the target compound. Chiral HPLC or polarimetry should be used to verify enantiomeric purity (>98% ee), with reaction conditions (e.g., temperature, catalyst loading) optimized to minimize racemization .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Confirm stereochemistry via H and C NMR, focusing on coupling constants (e.g., for vicinal protons) and chemical shifts of the amino, hydroxy, and phenyl groups.

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak ([M+H] at m/z 256.08 for CHClNO).

- HPLC : Employ reversed-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 210 nm to assess purity (>95%) .

Q. What are the critical stability considerations for this compound during storage and handling?

- Methodological Answer : The hydrochloride salt improves stability but is hygroscopic. Store desiccated at -20°C under inert gas (N or Ar). Monitor degradation via periodic TLC or HPLC, particularly for hydrolysis of the hydroxy group or racemization under acidic conditions. Use deuterated solvents (e.g., DO) for stability studies in aqueous buffers .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The (3S) configuration is critical for binding to chiral biomolecules. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of enantiomers. For experimental validation, perform competitive binding assays with radiolabeled ligands (e.g., H-GABA for GABA receptor studies) and measure IC values. The hydroxy group may form hydrogen bonds with catalytic residues, as seen in β-amino acid dehydrogenase systems .

Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies of analogs?

- Methodological Answer : When SAR data conflict (e.g., varying activity with para-substituted phenyl groups):

- Systematic Variation : Synthesize analogs with halogen (Cl, F), electron-donating (OMe), or bulky (CF) substituents.

- Computational Modeling : Apply QSAR models to identify physicochemical descriptors (e.g., logP, polar surface area) correlating with activity.

- Biological Replicates : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics while addressing solubility challenges?

- Methodological Answer : The hydrochloride salt improves aqueous solubility but may require formulation optimization:

- Vehicle : Use 5% DMSO in saline for intravenous administration.

- Bioavailability : Perform oral gavage studies with LC-MS/MS quantification of plasma concentrations. The compound’s bioavailability score (~0.55) suggests moderate absorption; co-administer with permeability enhancers (e.g., sodium caprate) if needed .

Q. What advanced techniques are used to study metabolic pathways involving this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic fate via scintillation counting.

- Metabolomics : Use UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in liver microsomes.

- Enzyme Inhibition : Test CYP450 isoform inhibition (e.g., CYP3A4) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.